molecular formula C14H11N3O5 B11947990 N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide CAS No. 347906-92-7

N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide

Cat. No.: B11947990
CAS No.: 347906-92-7
M. Wt: 301.25 g/mol
InChI Key: MPKBHAOGHXLSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of nitro groups attached to the benzene rings, which significantly influence its chemical properties and reactivity. It is used in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide typically involves the acylation of 4-methyl-3-nitroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and polymers

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of essential biological processes, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide is unique due to the presence of two nitro groups on the benzene rings, which significantly influence its chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

CAS No.

347906-92-7

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H11N3O5/c1-9-2-5-11(8-13(9)17(21)22)15-14(18)10-3-6-12(7-4-10)16(19)20/h2-8H,1H3,(H,15,18)

InChI Key

MPKBHAOGHXLSFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.